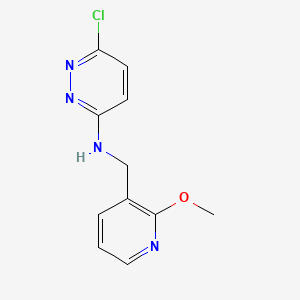

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-6-13-11)7-14-10-5-4-9(12)15-16-10/h2-6H,7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSNRDOSZWHSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CNC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approach

The preparation typically involves:

- Halogenation of a pyridazine or pyridine precursor to introduce the 6-chloro substituent.

- Formation of the pyridazin-3-amine core.

- Attachment of the (2-methoxypyridin-3-yl)methyl substituent via nucleophilic substitution or coupling reactions.

Specific Preparation Methods

Condensation and Coupling Reactions

A common synthetic route involves condensation of substituted pyridin-2-amines with aldehydes or halogenated pyridazines, followed by amination steps:

Method A (Adapted from RSC Supplementary Data) :

Substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde are reacted in methanol with p-toluenesulfonic acid and an isocyanide at 70 °C for 12 hours. The product is extracted and purified to yield an intermediate amine compound. This method is applicable for preparing related pyridazin-amine derivatives, suggesting its adaptability for the target compound synthesis.Halogenation and Amination :

Starting from 6-chloropyridazin-3-amine or related halogenated pyridazine derivatives, nucleophilic substitution with (2-methoxypyridin-3-yl)methylamine or its derivatives can form the target compound. This step may involve mild heating and use of base or coupling agents to facilitate amine substitution.

Use of N-Bromosuccinimide (NBS) and Electrophilic Aromatic Substitution

- NBS can be employed for selective bromination of amino-pyridine derivatives, which can then be used in coupling reactions to introduce the methoxypyridinylmethyl group. This method involves electrophilic aromatic substitution in DMF solvent, followed by amidation and Suzuki-Miyaura cross-coupling to assemble complex heterocycles.

Acetamide Intermediates and Nitration

- Preparation of halogenated acetamide intermediates such as N-(6-chloro-2-(difluoromethoxy)pyridin-3-yl)acetamide via acetic anhydride acetylation and nitration steps provides a pathway to introduce substituents on the pyridine ring before amination. Although this example involves different substituents, the methodology is relevant for preparing halogenated pyridine intermediates for subsequent amination.

Reaction Conditions and Yields

Analytical Data and Purification

- Extraction with organic solvents such as ethyl acetate or dichloromethane followed by drying over anhydrous sodium sulfate is standard.

- Purification is typically achieved by column chromatography or recrystallization from suitable solvents.

- Characterization includes ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.

Summary of Key Research Findings

- The use of substituted pyridin-2-amines as nucleophiles allows efficient construction of the pyridazin-3-amine core with desired substituents.

- Electrophilic aromatic substitution using NBS is a valuable tool for selective halogenation, enabling further functionalization.

- Acetylation and nitration steps on pyridine derivatives provide versatile intermediates for downstream amination.

- Reaction conditions generally involve moderate heating (70-110 °C) and reaction times ranging from several hours to overnight to achieve good conversion.

- Yields vary depending on the specific step but can reach up to 94% in optimized nitration and acetylation reactions.

The preparation of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine involves multi-step synthetic routes combining halogenation, condensation, and amination reactions. Established methods include acid-catalyzed condensation of aminopyridines with aldehydes, electrophilic aromatic substitution for halogen introduction, and coupling reactions to attach the methoxypyridinylmethyl group. Reaction optimization and purification protocols ensure the production of high-purity target compound suitable for further applications in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of corresponding pyridazinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridazin-3-amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine may exhibit anticancer properties through its interaction with specific enzymes or receptors involved in cancer progression. Its structural similarity to other known anticancer agents enhances its potential in this area.

- Antimicrobial Properties : The compound's ability to interact with biological macromolecules suggests it may possess antimicrobial activity, although detailed studies are required to confirm this potential.

-

Biological Interaction Studies

- Protein Binding : Interaction studies have shown that this compound can bind to proteins and nucleic acids through hydrogen bonding and π-stacking interactions. These interactions can influence enzyme activities or receptor binding affinities, leading to observable biological effects.

- Mechanism of Action : Understanding the mechanism of action involves studying how the compound interacts at the molecular level with target proteins or enzymes, which could provide insights into its therapeutic applications.

Data Table: Structural Comparisons and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine | Chloro and methoxy substitutions on pyridazine core | Potential anticancer |

| 6-methoxypyridin-3-amine | Methoxy group on pyridine | Antimicrobial |

| N-(pyridin-2-yl)methylpyridazin-3-amines | Different substitution pattern on pyridazine | Anti-inflammatory |

| 5-chloro-N-(pyridin-4-yl)methylpyridazin-4-amines | Chlorine substitution at different position | Anticancer |

This table highlights the unique structural features of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine compared to other compounds, emphasizing its potential for diverse biological activities.

Case Studies

- Anticancer Research : In vitro studies have indicated that compounds similar to 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine can inhibit tumor growth by targeting specific pathways involved in cell proliferation. Further research is needed to establish the efficacy and safety profile of this compound in clinical settings.

- Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activities, which could lead to new therapeutic strategies for diseases where enzyme dysregulation is a factor. The specificity of these interactions remains a subject of ongoing research.

Mechanism of Action

The mechanism of action of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyridazine ring and amine nitrogen significantly impact melting points, solubility, and molecular weight. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in compound 12) correlate with higher melting points, likely due to increased dipole interactions .

- Methoxy groups (e.g., in the target compound) may reduce melting points compared to chloro analogues, as seen in compound 13 (123–125°C vs. 182–183°C for compound 12) .

Structural and Crystallographic Insights

- Hydrogen Bonding : The crystal structure of 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine reveals intermolecular N–H···N hydrogen bonds, stabilizing the lattice . Similar interactions are likely in the target compound, influencing its solid-state properties.

- Conformational Flexibility : The cyclohexylmethyl group in 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine adopts a chair conformation, which may restrict rotational freedom compared to the more planar methoxypyridinyl group in the target compound .

Biological Activity

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine is a chemical compound with the molecular formula C12H12ClN3O. It features a pyridazine core, which is substituted with a chloro group and a methoxypyridine moiety. This structural configuration suggests potential for various biological activities, making it an interesting candidate for pharmacological studies.

The compound's unique structure allows for multiple interactions due to the presence of nitrogen atoms and the aromatic nature of the rings. These characteristics contribute to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClN3O |

| Molecular Weight | 239.69 g/mol |

| CAS Number | 1457066-18-0 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

The biological activity of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine has been explored in various studies, indicating its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the methoxy group may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.

2. Anti-inflammatory Effects

Similar pyridazine derivatives have been shown to possess anti-inflammatory activities. The ability of this compound to modulate inflammatory pathways could be significant in treating conditions characterized by chronic inflammation.

3. Anticancer Potential

Preliminary studies suggest that derivatives of pyridazine can exhibit anticancer activities due to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation. The specific mechanism of action for this compound remains to be fully elucidated but may involve apoptosis induction in cancer cells .

The mechanism by which 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine exerts its biological effects is still under investigation. However, it is believed that its interaction with specific molecular targets, such as enzymes or receptors, modulates their activity, thereby influencing various biological processes.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine, against strains of bacteria and fungi. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory properties by measuring cytokine levels in response to treatment with the compound. The results showed a marked reduction in pro-inflammatory cytokines, supporting its role as a potential therapeutic agent in inflammatory diseases.

Comparative Analysis

To understand how 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine compares with similar compounds, a table summarizing related compounds and their activities is provided below:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-methoxypyridin-3-amine | Methoxy group on pyridine | Antimicrobial |

| N-(pyridin-2-yl)methylpyridazin-3-amines | Different substitution pattern | Anti-inflammatory |

| 5-chloro-N-(pyridin-4-yl)methylpyridazin-4-amines | Chlorine substitution at different position | Anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with a nucleophilic substitution reaction between 6-chloropyridazin-3-amine and a 2-methoxypyridine-3-methyl derivative. Use polar aprotic solvents (e.g., DMF or DMSO) and a base like KCO to deprotonate the amine .

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 80–100°C) and reaction time (12–24 hrs) to improve yield.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How can the structural identity of this compound be confirmed?

- Methodology :

- X-ray crystallography : Resolve single-crystal structures to determine bond lengths, angles, and packing interactions. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters a = 14.60 Å, b = 10.86 Å, c = 17.46 Å, and β = 126.4° were reported for analogous pyridazine derivatives .

- Spectroscopy : Use H NMR (e.g., δ 8.87 ppm for pyridine protons) and C NMR (e.g., δ 104–160 ppm for aromatic carbons) for functional group validation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyridazine derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and evaluate changes in activity using standardized assays (e.g., enzyme inhibition or cytotoxicity screens).

- Data normalization : Account for experimental variables (e.g., cell line variability, solvent effects) by including positive/negative controls and replicate experiments .

Q. How can computational modeling predict the reactivity of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine in nucleophilic environments?

- Methodology :

- DFT calculations : Use software like Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate predictions with experimental kinetic studies (e.g., monitoring substitution reactions via UV-Vis spectroscopy) .

- MD simulations : Model solvent interactions (e.g., in DMSO) to assess steric effects on reaction pathways .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-π stacking) in crystalline forms of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.